2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a trifluoromethyl pyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the trifluoromethyl pyrimidine group using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[6-(Methyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole
- 2-{4-[6-(Chloromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole
- 2-{4-[6-(Fluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole
Uniqueness
The presence of the trifluoromethyl group in 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole distinguishes it from similar compounds. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it a more potent and durable candidate for drug development .
Properties
Molecular Formula |
C16H14F3N5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H14F3N5S/c17-16(18,19)13-9-14(21-10-20-13)23-5-7-24(8-6-23)15-22-11-3-1-2-4-12(11)25-15/h1-4,9-10H,5-8H2 |
InChI Key |
MLBQECPCPAPHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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